

A Spectroscopic Guide to 4-(Isopropylamino)butanol: In-Depth Analysis and Methodologies

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-(Isopropylamino)butanol**

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Abstract

4-(Isopropylamino)butanol, also known as 4-(propan-2-ylamino)butan-1-ol (CAS No. 42042-71-7), is a bifunctional organic molecule featuring a secondary amine and a primary alcohol.^[1] ^[2] Its structure lends itself to applications as a chemical intermediate in pharmaceutical synthesis and as a solvent.^[3]^[4] Accurate structural confirmation and purity assessment are critical for its use in regulated industries. This guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound. We delve into the theoretical underpinnings, present field-proven experimental protocols, and offer an expert interpretation of the expected spectral data, grounding our analysis in the fundamental principles of chemical structure and reactivity.

Molecular Structure and Its Spectroscopic Implications

The structure of **4-(Isopropylamino)butanol** dictates its spectroscopic signature. Understanding the arrangement of its functional groups is paramount to interpreting the data logically.

- Chemical Formula: C₇H₁₇NO^[5]

- Molecular Weight: 131.22 g/mol [\[1\]](#)
- Key Structural Features:
 - Primary Alcohol (-CH₂OH): The terminal hydroxyl group is a site of hydrogen bonding, which profoundly influences its IR signature. The adjacent methylene protons and carbon are significantly deshielded in NMR spectra.
 - Secondary Amine (-NH-): The nitrogen atom and its attached proton provide characteristic signals in IR and NMR. Alpha-cleavage next to the nitrogen is a dominant fragmentation pathway in mass spectrometry.[\[6\]](#)
 - Isopropyl Group (-CH(CH₃)₂): This group provides a distinctive septet-doublet pattern in ¹H NMR due to spin-spin coupling and contains two chemically equivalent methyl groups.
 - Butyl Chain (-CH₂CH₂CH₂CH₂-): The flexible four-carbon chain gives rise to a series of methylene signals in the aliphatic region of NMR spectra.

Caption: Numbered structure of **4-(Isopropylamino)butanol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework.

Expertise & Rationale

For **4-(Isopropylamino)butanol**, ¹H NMR will resolve signals for each unique proton environment, with spin-spin coupling revealing which protons are adjacent to one another. ¹³C NMR will show a distinct signal for each of the seven carbon atoms, with their chemical shifts indicating their electronic environment (e.g., proximity to oxygen or nitrogen).

Experimental Protocol: ¹H and ¹³C NMR

This protocol ensures high-quality, reproducible data. The choice of a deuterated solvent like Chloroform-d (CDCl₃) is standard for non-polar to moderately polar analytes; it dissolves the sample without producing an overwhelming solvent signal in the ¹H spectrum.[\[7\]](#)

- Sample Preparation:
 - Accurately weigh 5-10 mg of **4-(Isopropylamino)butanol**.
 - Dissolve the sample in ~0.7 mL of Deuterated Chloroform (CDCl_3) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
 - Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrument Setup (400 MHz Spectrometer):
 - Insert the sample into the spectrometer.
 - Lock the spectrometer on the deuterium signal of the CDCl_3 .
 - Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow TMS peak shape.
- ^1H NMR Acquisition:
 - Acquire a standard single-pulse proton spectrum.
 - Set the spectral width to cover a range of -1 to 12 ppm.
 - Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
 - Co-add 16-32 scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Switch the probe to the ^{13}C channel.
 - Acquire a proton-decoupled ^{13}C spectrum to ensure each unique carbon appears as a singlet.^[8]
 - Set the spectral width from 0 to 220 ppm.
 - Use a 45-degree pulse angle with a 2-second relaxation delay.

- Co-add 1024-4096 scans due to the low natural abundance of ^{13}C .
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
 - Phase the spectra correctly.
 - Calibrate the ^1H spectrum by setting the TMS signal to 0.00 ppm. Calibrate the ^{13}C spectrum using the residual CDCl_3 signal at 77.16 ppm.[8]
 - Integrate the ^1H NMR signals and analyze the multiplicities.

Caption: Workflow for NMR data acquisition and analysis.

Predicted ^1H NMR Spectral Data & Interpretation

The following table outlines the expected signals. Protons nearer to the electronegative oxygen and nitrogen atoms are deshielded and appear at a higher chemical shift (further downfield).[9]

| Assigned Protons (Label) | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
|---|--------------------------|----------------------|-------------|---|
| $(\text{CH}_3)_2\text{CH-}$ (2x CH_3) | ~1.0-1.1 | Doublet (d) | 6H | Split by the single adjacent CH proton. |
| $-\text{CH}_2\text{CH}_2\text{CH}_2\text{OH}$ | ~1.4-1.6 | Multiplet (m) | 4H | Complex overlapping signals from the two central methylenes of the butyl chain. |
| $-\text{NH-CH-(CH}_3)_2$ | ~2.7-2.9 | Septet (sept) | 1H | Split into seven lines by the six equivalent protons of the two methyl groups. ^[7] |
| $-\text{NH-CH}_2-$ | ~2.5-2.7 | Triplet (t) | 2H | Adjacent to a CH_2 group. Deshielded by the nitrogen atom. |
| $-\text{CH}_2\text{-OH}$ | ~3.6-3.8 | Triplet (t) | 2H | Adjacent to a CH_2 group. Highly deshielded by the oxygen atom. |
| $-\text{NH-}$ and $-\text{OH}$ | 1.0-4.0 (variable) | Broad Singlet (br s) | 2H | These protons are exchangeable, often resulting in broad signals that do not |

couple with adjacent protons. Their position is highly dependent on concentration and solvent.[10]

Predicted ^{13}C NMR Spectral Data & Interpretation

Carbons bonded directly to heteroatoms (O, N) are significantly deshielded and have the highest chemical shifts. The effect diminishes with distance.[8]

| Assigned Carbon (Label) | Predicted δ (ppm) | Rationale |
|--|--------------------------|---|
| CH ₂ -OH (C-1) | 60-65 | Directly attached to the highly electronegative oxygen atom. |
| -CH ₂ -CH ₂ OH (C-2) | 30-35 | Beta to the oxygen atom. |
| -NH-CH ₂ -CH ₂ - (C-3) | 25-30 | Gamma to both heteroatoms, least deshielded of the butyl chain. |
| -NH-CH ₂ - (C-4) | 48-52 | Directly attached to the nitrogen atom. |
| -NH-CH-(CH ₃) ₂ (C-5) | 45-50 | Directly attached to the nitrogen atom. |
| -CH(CH ₃) ₂ (2x CH ₃) | 20-25 | Alkyl carbons, furthest from heteroatoms, most shielded. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by measuring the vibrations of chemical bonds.

Expertise & Rationale

For **4-(Isopropylamino)butanol**, IR is essential for confirming the presence of the hydroxyl (-OH) and secondary amine (-NH) groups. These groups exhibit characteristic stretching vibrations in the 3200-3500 cm^{-1} region. The key diagnostic challenge is distinguishing the broad O-H stretch from the sharper N-H stretch, a hallmark of amino alcohols.[\[11\]](#)

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR is the method of choice for liquid samples as it requires minimal sample preparation and is highly reproducible. The technique involves placing the liquid directly onto a crystal (e.g., diamond or zinc selenide) for analysis.[\[1\]](#)

- Instrument Preparation:
 - Ensure the ATR crystal is clean by wiping it with a lint-free cloth soaked in isopropanol and allowing it to dry completely.
- Background Spectrum:
 - With the clean, empty crystal, acquire a background spectrum (typically 32 scans). This measures the ambient atmosphere (H_2O , CO_2) and instrument response, which will be subtracted from the sample spectrum.
- Sample Analysis:
 - Place a single drop of neat **4-(Isopropylamino)butanol** onto the center of the ATR crystal, ensuring it completely covers the crystal surface.
 - Acquire the sample spectrum using the same acquisition parameters as the background.
- Data Processing & Cleanup:
 - The instrument software will automatically perform the background subtraction.
 - Label the significant peaks on the resulting spectrum.
 - Thoroughly clean the ATR crystal with isopropanol to remove all traces of the sample.

Caption: Workflow for ATR-FTIR data acquisition.

IR Spectral Data & Interpretation

The spectrum will be dominated by absorptions from the O-H, N-H, and C-H bonds.

| Wavenumber (cm ⁻¹) | Vibration Type | Intensity | Interpretation |
|-----------------------------------|---|-------------|--|
| 3200-3500 (Broad) | O-H Stretch (H-bonded) | Strong | The broadness is a classic indicator of intermolecular hydrogen bonding from the alcohol group.[12] |
| ~3300-3350 (Sharp) | N-H Stretch | Weak-Medium | This peak for the secondary amine will appear superimposed on the broad O-H band. It is characteristically sharper than the O-H stretch.[10][13] |
| 2850-2970 | C-H Stretch (sp ³ Aliphatic) | Strong | Represents the C-H bonds of the isopropyl and butyl groups. |
| 1550-1650 | N-H Bend | Medium | Bending vibration (scissoring) of the secondary amine.[14] |
| 1250-1020 | C-N Stretch | Medium | Stretching vibration of the aliphatic amine C-N bond.[13] |
| 1050-1150 | C-O Stretch | Strong | Stretching vibration of the primary alcohol C-O bond. |

Mass Spectrometry (MS)

MS is a destructive technique that provides the molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its structure.

Expertise & Rationale

For **4-(Isopropylamino)butanol**, a soft ionization technique like Electrospray Ionization (ESI) is ideal. It will protonate the basic amine group, yielding a prominent pseudomolecular ion $[M+H]^+$ at m/z 132.1.^[15] This immediately confirms the molecular weight. Subsequent fragmentation (MS/MS) will be driven by the presence of the nitrogen and oxygen atoms, with alpha-cleavage being the most probable pathway, providing definitive structural evidence.^[6] [\[16\]](#)

Experimental Protocol: Electrospray Ionization (ESI)-MS

- Sample Preparation:
 - Prepare a stock solution of **4-(Isopropylamino)butanol** at ~1 mg/mL in methanol.
 - Create a dilute solution for injection by taking 10 μ L of the stock and diluting it into 1 mL of a 50:50 acetonitrile/water solution containing 0.1% formic acid. The acid ensures efficient protonation of the amine.
- Instrument Setup (Time-of-Flight or Quadrupole Analyzer):
 - The instrument is operated in positive ion mode.
 - The sample is introduced via direct infusion or through an LC system at a flow rate of 5-10 μ L/min.
- Data Acquisition:
 - Acquire a full scan mass spectrum over a range of m/z 50-500 to detect the $[M+H]^+$ ion.
 - Perform a tandem MS (MS/MS) experiment by selecting the $[M+H]^+$ ion (m/z 132.1) as the precursor and applying collision-induced dissociation (CID) to generate fragment ions.

- Data Analysis:
 - Identify the m/z of the pseudomolecular ion to confirm the molecular weight.
 - Analyze the m/z values of the fragment ions to deduce the structure.

Caption: Workflow for ESI-MS/MS structural analysis.

Mass Spectrum Data & Interpretation

The fragmentation of amino alcohols is predictable and highly informative. Alpha-cleavage (cleavage of the C-C bond adjacent to the heteroatom) is the most favored pathway because it results in a resonance-stabilized cation.[\[16\]](#)[\[17\]](#)

| m/z (Predicted) | Ion Formula | Origin | Interpretation |
|-----------------|--|--|---|
| 132.1 | $[\text{C}_7\text{H}_{18}\text{NO}]^+$ | $[\text{M}+\text{H}]^+$ | Pseudomolecular ion, confirming the molecular weight (131.22 Da).[15] |
| 114.1 | $[\text{C}_7\text{H}_{16}\text{N}]^+$ | $[\text{M}+\text{H} - \text{H}_2\text{O}]^+$ | Loss of a neutral water molecule (18 Da) via dehydration, a common fragmentation for alcohols.[15][17] |
| 86.1 | $[\text{C}_5\text{H}_{12}\text{N}]^+$ | Alpha-cleavage | Cleavage of the C-C bond adjacent to the nitrogen, losing an ethyl radical. Results in a stable iminium ion. |
| 72.1 | $[\text{C}_4\text{H}_{10}\text{N}]^+$ | Alpha-cleavage | Cleavage of the C-C bond on the other side of the nitrogen, losing a propyl radical. Another stable iminium ion. |
| 44.1 | $[\text{C}_2\text{H}_6\text{N}]^+$ | Alpha-cleavage | Cleavage of the C-C bond adjacent to the nitrogen, specific to the isopropyl group, losing a C_5H_{11} radical. |

Summary of Spectroscopic Profile

This table consolidates the key spectroscopic features that, when taken together, provide an unambiguous identification of **4-(Isopropylamino)butanol**.

| Technique | Key Identifying Feature(s) | Expected Value(s) |
|---------------------|--|-----------------------------|
| ¹ H NMR | Septet for the isopropyl CH proton; Triplet for the -CH ₂ OH protons. | ~2.7-2.9 ppm; ~3.6-3.8 ppm |
| ¹³ C NMR | Signal for the carbon bonded to oxygen; Signals for carbons bonded to nitrogen. | ~60-65 ppm; ~45-52 ppm |
| IR | Broad O-H stretch with a superimposed, sharper N-H stretch. | ~3200-3500 cm ⁻¹ |
| MS (ESI) | Pseudomolecular ion [M+H] ⁺ ; Key fragment from alpha-cleavage. | m/z 132.1; m/z 86.1 or 72.1 |

This comprehensive spectroscopic profile serves as a robust fingerprint for the positive identification and quality control of **4-(Isopropylamino)butanol** in research and industrial applications.

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